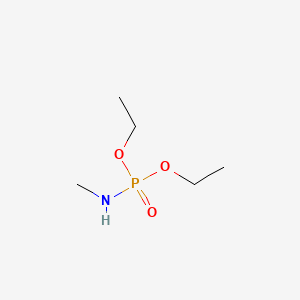
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole
描述
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole, also known as CMPOX, is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a derivative of oxadiazole, a class of compounds that possess a wide range of biological activities. CMPOX has been studied extensively due to its potential applications in drug discovery, materials science, and other areas of research.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to bind to DNA, which may explain its antimicrobial and antiviral properties. Additionally, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole exhibits antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has also been shown to possess antiviral activity against herpes simplex virus type 1. In addition to its antimicrobial and antiviral properties, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is its versatility, as it can be used in a variety of scientific applications. Additionally, the synthesis of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is relatively straightforward, making it accessible for researchers. However, there are also some limitations associated with the use of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole in lab experiments. For example, it has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research involving 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole. One area of interest is the development of new drugs based on 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole and other oxadiazole derivatives. Additionally, there is ongoing research into the use of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole in photodynamic therapy, as well as its potential use in organic electronics. Further studies are also needed to fully understand the mechanism of action of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole and its potential applications in a variety of scientific fields.
Conclusion
In conclusion, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is a versatile compound that has been studied extensively for its potential applications in drug discovery, materials science, and other areas of research. The synthesis of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is relatively straightforward, and it exhibits a range of biochemical and physiological effects. While there are some limitations associated with its use in lab experiments, there are also many future directions for research involving 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole. Overall, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is a promising compound that has the potential to contribute to a wide range of scientific discoveries.
科学研究应用
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been studied for its potential applications in a variety of scientific fields. In drug discovery, it has been shown to possess antimicrobial, antifungal, and antiviral properties. 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to kill cancer cells. Additionally, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been studied for its use in materials science, as it exhibits unique optical and electronic properties that make it suitable for use in organic electronics and other applications.
属性
IUPAC Name |
2-(chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-8-11(13-16-15-10(7-14)18-13)12(17-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHRDLTGASXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NN=C(O3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406937 | |
| Record name | 2-(Chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole | |
CAS RN |
63002-59-5 | |
| Record name | 2-(Chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



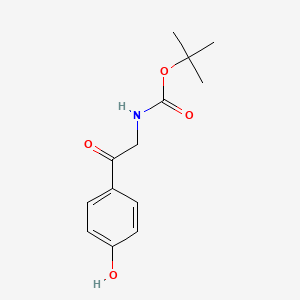


![1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene](/img/structure/B3371041.png)
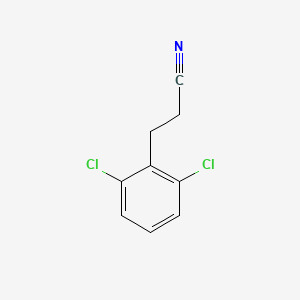


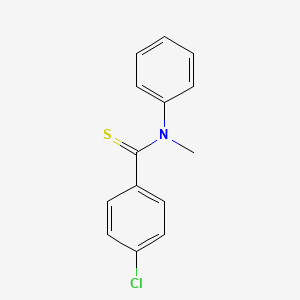
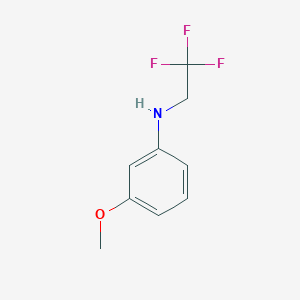
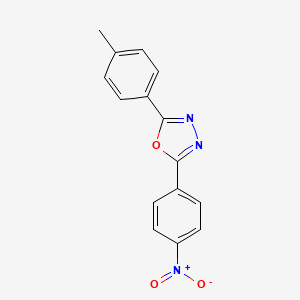
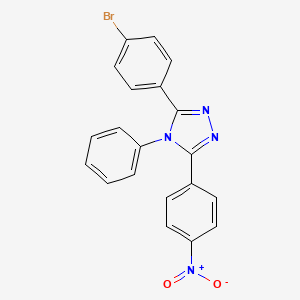
![4-[(Pyridin-4-ylamino)methyl]benzoic acid](/img/structure/B3371109.png)
![N,N,N-Trimethyl-2-({[(naphthalen-2-yl)oxy]carbonyl}oxy)ethan-1-aminium iodide](/img/structure/B3371114.png)
